5-Ethylthiophene-3-carbonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

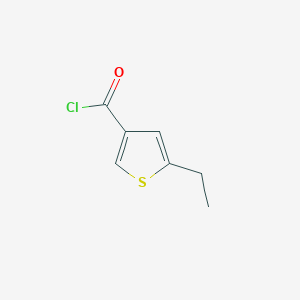

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethylthiophene-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClOS/c1-2-6-3-5(4-10-6)7(8)9/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNEDFVAQXNGHSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CS1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20538097 | |

| Record name | 5-Ethylthiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95330-74-8 | |

| Record name | 5-Ethylthiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

General Context of Thiophene 3 Carbonyl Chlorides As Key Intermediates in Organic Synthesis

Thiophene-3-carbonyl chlorides, including the parent compound and its substituted analogues, are recognized as important intermediates in organic synthesis. mdpi.comresearchgate.net The acyl chloride group is a highly reactive functional group, making these compounds excellent acylating agents. This reactivity allows for the facile introduction of the thiophene-3-carbonyl moiety into a wide array of molecules through reactions with nucleophiles such as alcohols, amines, and carbanions.

First described in 1938, the parent compound Thiophene-3-carbonyl chloride serves as a fundamental building block. mdpi.comresearchgate.net The development of synthetic routes to various thiophene (B33073) carbonyl chlorides is crucial for their application in synthesizing agrochemicals and pharmaceuticals. beilstein-journals.orggoogle.com For instance, they are precursors in the creation of new insecticides and drugs like Tioxazafen and Rivaroxaban. beilstein-journals.orggoogle.com The synthesis of these intermediates often involves the conversion of a corresponding carboxylic acid using a chlorinating agent like thionyl chloride or oxalyl chloride. mdpi.comgoogle.com

| Compound | CAS Number | Molecular Formula | Molecular Weight | Melting Point |

| Thiophene-3-carbonyl chloride | 41507-35-1 | C₅H₃ClOS | 146.59 g/mol | 51-54 °C |

Importance of Thiophene Scaffolds in Modern Chemical Science and Synthesis

The thiophene (B33073) ring is a five-membered, sulfur-containing aromatic heterocycle that is a cornerstone in modern chemical science. eprajournals.combohrium.com Its structure is considered a "privileged pharmacophore" in medicinal chemistry due to its versatile structural and electronic properties, which allow it to interact favorably with biological targets. nih.govrsc.org Thiophene is often considered a bioisostere of the benzene (B151609) ring, meaning it has similar physical and chemical properties, which allows medicinal chemists to substitute it for benzene rings in drug candidates to modulate activity and physicochemical properties. cognizancejournal.com

Thiophene derivatives exhibit a vast range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties. eprajournals.comnih.govcognizancejournal.com This has led to their incorporation into numerous FDA-approved drugs, such as the antipsychotic olanzapine, the antiplatelet agent clopidogrel, and the anti-inflammatory suprofen. nih.gov Beyond medicine, thiophene scaffolds are integral to materials science, where their electronic properties are harnessed in the development of organic semiconductors, solar cells, and light-emitting diodes (LEDs). cognizancejournal.com Their versatility makes them a central focus for researchers aiming to design novel molecules for a wide range of applications. bohrium.com

Current Research Landscape and Academic Significance of Substituted Thiophene Carbonyl Chlorides

Conventional and Modern Approaches to Thiophene-3-carbonyl Chloride Synthesis

The final step in the preparation of this compound is typically the conversion of the corresponding carboxylic acid, 5-ethylthiophene-3-carboxylic acid. This transformation of a carboxylic acid to an acyl chloride is a fundamental and well-established process in organic synthesis.

The most common and widely used method for converting carboxylic acids to their corresponding acyl chlorides is treatment with thionyl chloride (SOCl₂). masterorganicchemistry.comlibretexts.org This reaction is highly effective for thiophene-3-carboxylic acids due to its favorable reaction mechanism and the nature of its byproducts. libretexts.org The carboxylic acid's hydroxyl group is transformed into a chlorosulfite intermediate, which is an excellent leaving group. libretexts.org Subsequent nucleophilic attack by a chloride ion leads to the formation of the acyl chloride. libretexts.org

A significant advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. chemguide.co.ukyoutube.com This simplifies the purification process, as the gaseous byproducts can be easily removed from the reaction mixture, often leaving the desired acyl chloride which can be purified by distillation. chemguide.co.uk For less reactive acids, a catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction. youtube.com

The general reaction is as follows: R-COOH + SOCl₂ → R-COCl + SO₂ (g) + HCl (g) chemguide.co.uk

While thionyl chloride is prevalent, several other reagents can effectively achieve the chlorination of carboxylic acids, each with its own set of advantages and required conditions. masterorganicchemistry.com The choice of reagent can be influenced by the substrate's sensitivity and the desired purity of the final product.

Oxalyl Chloride ((COCl)₂): This reagent is often used for its mild reaction conditions and the formation of only gaseous byproducts (CO₂, CO, and HCl). researchgate.netyoutube.com Reactions with oxalyl chloride are typically faster than with thionyl chloride and can often be run at lower temperatures. A catalytic amount of DMF is commonly used to facilitate the reaction. researchgate.net

Phosphorus Chlorides (PCl₅ and PCl₃): Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are also effective chlorinating agents. chemguide.co.ukresearchgate.net PCl₅ reacts with carboxylic acids to produce the acyl chloride, phosphoryl chloride (POCl₃), and HCl. chemguide.co.uk PCl₃ requires a 3:1 molar ratio of carboxylic acid to reagent and produces phosphorous acid (H₃PO₃) as a byproduct. chemguide.co.uk These reagents are highly reactive but can sometimes lead to more side products compared to thionyl chloride or oxalyl chloride. youtube.com

Cyanuric Chloride: For reactions where the generation of HCl is undesirable, cyanuric chloride can be an effective alternative. researchgate.net

Optimization of reaction conditions involves controlling the temperature, solvent, and stoichiometry of the reagents to maximize yield and minimize impurity formation.

| Reagent | Typical Byproducts | Common Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | SO₂, HCl | Reflux, often with catalytic DMF | Gaseous byproducts simplify purification. chemguide.co.ukyoutube.com | Can require heating; excess reagent may be needed. youtube.com |

| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | Room temperature or mild heating with catalytic DMF | Mild conditions; all byproducts are gaseous. researchgate.netyoutube.com | More expensive than thionyl chloride. |

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | Often reacts at room temperature | Highly reactive. chemguide.co.uk | Solid reagent; liquid byproduct (POCl₃) must be separated. chemguide.co.uk |

| Phosphorus Trichloride (PCl₃) | H₃PO₃ | Requires heating | Cost-effective. researchgate.net | Requires 3 equivalents of acid; byproduct separation needed. chemguide.co.uk |

Regioselective Functionalization of Thiophene Rings Preceding Carbonyl Chloride Formation

The core challenge in synthesizing this compound lies in the regioselective construction of the 3,5-disubstituted thiophene precursor. Thiophene's aromatic nature leads to preferential electrophilic substitution at the C2 and C5 positions, making direct functionalization at C3 and C4 more complex. stackexchange.com Therefore, multi-step strategies involving directed metalation and organometallic intermediates are essential.

Organometallic chemistry provides powerful tools for overcoming the inherent regioselectivity of the thiophene ring.

Bromination: Electrophilic bromination of thiophene typically occurs at the 2-position. tandfonline.com Using reagents like N-Bromosuccinimide (NBS) allows for controlled, regioselective bromination, which can be a key first step in a synthetic sequence. tandfonline.comresearchgate.net The resulting bromothiophene is a versatile precursor for subsequent reactions.

Lithiation: Directed ortho-metalation (DoM) is a powerful strategy where a functional group on the ring directs deprotonation (lithiation) to an adjacent position. wikipedia.orgbaranlab.org For π-electron rich heterocycles like thiophene, lithiation is highly dominant at the C2 position. uwindsor.ca However, by installing a directing metalation group (DMG) at a specific position, lithiation can be guided to a neighboring carbon. wikipedia.org Once the aryllithium species is formed, it can react with an electrophile (like CO₂ to form a carboxylic acid) to install a functional group at a specific, otherwise inaccessible, position. mdpi.comproquest.com

Grignard Reagents: Thiophene-based Grignard reagents, typically formed by reacting a bromothiophene with magnesium metal in an ether solvent, are crucial intermediates. nih.govwikipedia.org These organomagnesium compounds act as potent nucleophiles and are widely used in cross-coupling reactions or for addition to electrophiles. nih.govacs.org The Schlenk equilibrium, which describes the balance between the Grignard reagent (RMgX) and its corresponding diorganomagnesium (R₂Mg) and magnesium halide (MgX₂) species, is a key consideration in these reactions. nih.govwikipedia.org

Several methods exist for introducing an ethyl group onto the thiophene ring, with the choice depending on the other functional groups present and the desired regiochemistry.

Friedel-Crafts Reactions: The Friedel-Crafts reaction can be used to add alkyl groups to thiophene. google.com However, direct alkylation can suffer from issues like polyalkylation and carbocation rearrangements. google.com A more reliable approach is Friedel-Crafts acylation, where an acyl group (e.g., an acetyl group using acetic anhydride) is introduced, followed by a reduction step (like a Wolff-Kishner or Clemmensen reduction) to convert the ketone to the corresponding alkyl group. stackexchange.comtsijournals.com Acylation of thiophene with Lewis acid catalysts shows high regioselectivity for the 2-position. stackexchange.com Zeolites, such as Hβ, have been developed as reusable solid-acid catalysts for these acylations, offering an environmentally friendlier alternative to traditional Lewis acids like AlCl₃. tsijournals.com

Organometallic Coupling: A more controlled method involves the use of organometallic reagents. For example, a bromothiophene can be coupled with an ethyl Grignard reagent (or vice versa) using a transition metal catalyst (e.g., nickel or palladium) in a cross-coupling reaction. acs.org Alternatively, a lithiated thiophene can be reacted directly with an ethylating agent like ethyl bromide. mdpi.comproquest.com This approach was used in a multi-step synthesis starting from thiophene, where lithiation followed by reaction with n-propyl bromide was used to prepare 2-propylthiophene (B74554) in high yield. mdpi.comproquest.com

Catalytic Routes for Thiophene Carbonyl Derivatives

Modern synthetic chemistry has increasingly focused on catalytic methods to improve efficiency, atom economy, and sustainability. Several catalytic routes have been developed for the synthesis of thiophene carbonyl derivatives, often involving direct C-H bond activation and carbonylation.

Palladium-Catalyzed Carbonylation: Palladium catalysts have been successfully employed for the direct carbonylation of thiophenes. rsc.org These methods can activate a C-H bond on the thiophene ring and insert a carbonyl group directly from carbon monoxide (CO) gas, leading to the corresponding carboxylic acid. rsc.orgrsc.org A notable development is the use of a CO/CO₂ binary gas system, which was found to suppress the thermal decomposition of the active palladium catalyst, allowing for high-efficiency conversions with low catalyst loading (as low as 1 mol%). rsc.orgrsc.orgresearchgate.net The reaction mechanism is believed to involve C-H bond activation to form an arylpalladium(II) species, followed by CO insertion. mdpi.com

Rhodium-Catalyzed Reactions: Rhodium complexes have also emerged as effective catalysts. They have been used for the regioselective C3-alkenylation of thiophene-2-carboxylic acids, where the carboxylic acid acts as a directing group. thieme-connect.com While this specific example is for alkenylation, it highlights the potential of rhodium catalysis in directing reactions to specific C-H bonds on the thiophene ring, which could be adapted for carbonylation or related transformations. thieme-connect.comresearchgate.net

| Catalyst System | Reaction Type | Key Features | Example Substrate | Product |

|---|---|---|---|---|

| Pd(OAc)₂ / p-BQ | Direct C-H Carbonylation | Uses CO/CO₂ binary system to stabilize catalyst; leads to carboxylic acids. rsc.orgrsc.org | 2-Ethylthiophene | 5-Ethylthiophene-2-carboxylic acid |

| Rhodium Complexes | Directed C-H Functionalization | Carboxylic acid group directs functionalization to the C3 position. thieme-connect.com | Thiophene-2-carboxylic acid | 3-Alkenylthiophene-2-carboxylic acid |

| PdI₂/KI | Heterocyclodehydration | Catalyzes cyclization of functionalized alkynes to form thiophene rings. nih.gov | 1-Mercapto-3-yn-2-ols | Substituted thiophenes |

Palladium-Catalyzed Carbonylation Procedures under CO Pressure

Palladium-catalyzed carbonylation represents a powerful tool for the direct introduction of a carbonyl group onto a thiophene ring. This method typically involves the reaction of a halogenated thiophene precursor with carbon monoxide (CO) gas under pressure, facilitated by a palladium catalyst. The process allows for the synthesis of thiophene carboxylic acids or their derivatives, which are immediate precursors to carbonyl chlorides.

The direct carbonylation of thiophenes via C-H bond activation has been a significant challenge. However, recent advancements have shown that using a palladium acetate (B1210297) [Pd(OAc)2] catalyst under a binary CO/CO2 gas system can effectively convert thiophenes into their corresponding carboxylic acids in high yields. rsc.org The pressurized carbon dioxide was found to suppress the thermal decomposition of the active palladium catalyst, thereby improving its durability and efficiency. rsc.org In these reactions, CO serves as the carbonyl source, and an oxidant like p-benzoquinone is often required to regenerate the active palladium catalyst. rsc.org

Another application of this methodology is the carbonylation of halo-thiophenes. For instance, a palladium-catalyzed carbonylation procedure using CO pressure has been employed to introduce carboxylic acid functionality into a thiophene ring system as part of the development of manufacturing routes for substituted thiophenes. beilstein-journals.org The resulting carboxylic acid can then be readily converted to the target carbonyl chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride.

The general mechanism for these reactions involves the oxidative addition of the palladium catalyst to the thiophene substrate, followed by the insertion of a CO molecule into the palladium-carbon bond to form an acyl-palladium complex. Subsequent reaction steps, which can vary depending on the specific reaction, lead to the final carbonylated product and regeneration of the palladium catalyst. liv.ac.uk

Table 1: Examples of Palladium-Catalyzed Carbonylation of Thiophene Derivatives

| Thiophene Substrate | Catalyst System | CO Pressure | Product | Yield | Reference |

|---|---|---|---|---|---|

| Thiophene | Pd(OAc)2, p-Benzoquinone | 10 atm CO, 40 atm CO2 | Thiophene-2-carboxylic acid | 99% | rsc.org |

| 2-Bromothiophene | PdCl2(PPh3)2 | 1-10 atm | Methyl thiophene-2-carboxylate | Good | liv.ac.uk |

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki-Miyaura Type) for Thienyl Ketones

While not a direct synthesis of the carbonyl chloride, the Suzuki-Miyaura cross-coupling reaction is a cornerstone strategy for the synthesis of thienyl ketones, which are structurally analogous and important derivatives. This reaction typically involves the coupling of a thiophene carbonyl chloride with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. tandfonline.com This method is highly valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of diverse boronic acids. tandfonline.comresearchgate.net

A typical procedure for the synthesis of thienyl ketones involves treating the thiophene carbonyl chloride with a boronic acid using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], and a base like cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3). tandfonline.comresearchgate.net The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium catalyst to the acid chloride, transmetalation with the boronic acid, and reductive elimination to yield the ketone and regenerate the catalyst. rsc.org

This methodology has been successfully applied to the synthesis of a wide array of 3-methylthien-2-yl ketones with good to excellent yields. tandfonline.com The versatility of the Suzuki-Miyaura coupling makes it an indispensable tool for creating libraries of thienyl ketones for various applications.

Table 2: Synthesis of Thienyl Ketones via Suzuki-Miyaura Cross-Coupling

| Thiophene Carbonyl Chloride | Boronic Acid | Catalyst | Base | Yield | Reference |

|---|---|---|---|---|---|

| 3-Methylthiophene-2-carbonyl chloride | Phenylboronic acid | Pd(PPh3)4 | Cs2CO3 | 91% | tandfonline.com |

| 3-Methylthiophene-2-carbonyl chloride | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | Cs2CO3 | 88% | tandfonline.com |

| 3-Methylthiophene-2-carbonyl chloride | 2-Thienylboronic acid | Pd(PPh3)4 | Cs2CO3 | 75% | tandfonline.com |

Aerobic Oxidation in Thiophene Carboxylic Acid Precursor Synthesis

The synthesis of thiophene carbonyl chlorides often begins with the corresponding thiophene carboxylic acid. A cost-effective and environmentally friendly method for preparing these precursors is through the aerobic oxidation of acetylthiophenes. This process utilizes molecular oxygen from the air as the oxidant, often in the presence of a metal catalyst. researchgate.netacs.org

A key development in this area is a process utilizing a homogeneous liquid-phase aerobic oxidation of 2-acetylthiophene. acs.org This method employs a dual catalyst system, typically consisting of manganese(II) acetate [Mn(OAc)2] and cobalt(II) acetate [Co(OAc)2], in a solvent such as acetic acid. acs.org The reaction is carried out under an oxygen atmosphere, converting the acetyl group into a carboxylic acid functionality. This approach is particularly attractive for industrial applications due to the use of inexpensive reagents and the avoidance of harsh oxidizing agents. researchgate.net

The resulting thiophene carboxylic acid can then be easily converted to the desired thiophene carbonyl chloride. For example, 5-chloro-2-thiophenecarboxylic acid is readily transformed into 5-chlorothiophene-2-carbonyl chloride by treatment with thionyl chloride (SOCl2). google.com

Table 3: Catalytic Aerobic Oxidation of 2-Acetylthiophene

| Substrate | Catalyst System | Solvent | Atmosphere | Product | Reference |

|---|---|---|---|---|---|

| 2-Acetylthiophene | Mn(OAc)2 / Co(OAc)2 | Acetic Acid | Oxygen | Thiophene-2-carboxylic acid | acs.org |

Multicomponent Reactions (MCRs) Incorporating Thiophene Building Blocks

Multicomponent reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules, including thiophene derivatives, in a single step from three or more starting materials. tandfonline.comnih.gov These reactions are characterized by their high atom economy and operational simplicity, making them a powerful tool in synthetic organic chemistry. nih.gov

One of the most well-known MCRs for the synthesis of thiophenes is the Gewald reaction. This reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (such as malononitrile (B47326) or ethyl cyanoacetate) and elemental sulfur in the presence of a base to yield a 2-aminothiophene. researchgate.net The resulting polysubstituted thiophenes can then serve as versatile precursors for further functionalization, including conversion to compounds like this compound.

The utility of MCRs lies in their ability to rapidly generate diverse libraries of substituted thiophenes by simply varying the starting components. tandfonline.com These reactions can be catalyzed by various means, including metals, Lewis bases, or can even proceed under catalyst-free conditions. tandfonline.com The thiophene ring is constructed during the reaction, incorporating building blocks that can be chosen to install desired substituents directly. nih.govmdpi.com This approach provides a convergent and flexible route to complex thiophene structures. fu-berlin.de

Table 4: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 5-chlorothiophene-2-carbonyl chloride |

| 3-Methylthiophene-2-carbonyl chloride |

| Benzoyl chloride |

| Thionyl chloride |

| Oxalyl chloride |

| 5-chloro-2-thiophenecarboxylic acid |

| Thiophene-2-carboxylic acid |

| 2-Acetylthiophene |

| Palladium acetate |

| p-Benzoquinone |

| Tetrakis(triphenylphosphine)palladium(0) |

| Cesium carbonate |

| Potassium carbonate |

| Phenylboronic acid |

| 4-Methoxyphenylboronic acid |

| 2-Thienylboronic acid |

| Benzeneboronic acid |

| Manganese(II) acetate |

| Cobalt(II) acetate |

| Acetic acid |

| Malononitrile |

| Ethyl cyanoacetate |

| Carbon monoxide |

| Carbon dioxide |

Acylating Agent Reactivity in the Formation of Amides, Esters, and Other Acyl Derivatives

This compound, as a derivative of a carboxylic acid, functions as a potent acylating agent. Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution reactions. khanacademy.orgyoutube.com This high reactivity stems from the chloride ion being an excellent leaving group, which facilitates the attack of nucleophiles on the electrophilic carbonyl carbon.

The versatility of this compound allows for the synthesis of a wide array of acyl derivatives, including amides and esters. The general mechanism for these transformations is the nucleophilic addition-elimination pathway. youtube.com

Amide Formation: Reaction with ammonia, primary amines, or secondary amines yields primary, secondary, or tertiary amides, respectively. These reactions are typically rapid and exothermic, often performed in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. youtube.com

Ester Formation: Treatment with alcohols or phenols results in the formation of the corresponding esters. This process, known as esterification, is also highly efficient and often requires a base like pyridine (B92270) to act as a catalyst and HCl scavenger. youtube.com

The reactivity of this compound makes it a valuable intermediate in organic synthesis for introducing the 5-ethylthenoyl group into various molecules.

Table 1: Acylation Reactions of this compound

| Nucleophile | Reagent Type | Product Class | General Product Structure |

| H₂O | Water | Carboxylic Acid | 5-Ethylthiophene-3-carboxylic acid |

| R-OH | Alcohol | Ester | 5-Ethylthiophene-3-carboxylate ester |

| Ar-OH | Phenol | Ester | Phenyl 5-ethylthiophene-3-carboxylate |

| NH₃ | Ammonia | Primary Amide | 5-Ethylthiophene-3-carboxamide |

| R-NH₂ | Primary Amine | Secondary Amide | N-alkyl-5-ethylthiophene-3-carboxamide |

| R₂NH | Secondary Amine | Tertiary Amide | N,N-dialkyl-5-ethylthiophene-3-carboxamide |

Reactions with Nucleophilic Reagents for Derivative Synthesis

The synthesis of thiophene-derived carboxamides is a direct application of the acylating ability of this compound. The reaction with an appropriate amine provides the corresponding N-substituted 5-ethylthiophene-3-carboxamide. This reaction is fundamental in medicinal chemistry for creating libraries of compounds for biological screening, as the amide bond is a key structural feature in many pharmaceuticals. mdpi.comnih.govnih.gov The synthesis is typically straightforward, involving the dropwise addition of the acyl chloride to a solution of the amine and a base like triethylamine (B128534) in an inert solvent such as dichloromethane (B109758) at low temperatures to control the reaction's exothermicity. mdpi.com

The formation of thiocarboxamides from acyl chlorides is less direct. It typically involves a two-step process where the initially formed carboxamide is treated with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), to convert the carbonyl oxygen into sulfur.

Substituted thienyl ketones can be synthesized from this compound using several methods, most notably Friedel-Crafts acylation and cross-coupling with organometallic reagents.

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction involves treating an aromatic compound (like benzene (B151609) or a substituted benzene) with this compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). google.comnih.gov The reaction introduces the 5-ethylthenoyl group onto the aromatic ring, forming a diaryl ketone. The position of acylation on the aromatic substrate is governed by the directing effects of its existing substituents. youtube.com

Cross-Coupling with Organometallic Reagents: A more controlled method for ketone synthesis involves the reaction of the acyl chloride with organometallic compounds.

Organocadmium or Organocuprate (Gilman) Reagents: These reagents are mild enough to react with acyl chlorides to form ketones without proceeding to form tertiary alcohols, which can be a side reaction with more reactive organometallics like Grignard reagents.

Palladium-Catalyzed Coupling Reactions: Reactions like the Stille or Suzuki coupling can be adapted to synthesize ketones from acyl chlorides and organostannanes or organoboronic acids, respectively. These methods offer high functional group tolerance and regioselectivity.

Table 2: Synthesis of Thienyl Ketones from this compound

| Reagent | Reaction Type | Product |

| Benzene / AlCl₃ | Friedel-Crafts Acylation | (5-Ethylthiophen-3-yl)(phenyl)methanone |

| Toluene / AlCl₃ | Friedel-Crafts Acylation | (5-Ethylthiophen-3-yl)(p-tolyl)methanone |

| (CH₃)₂Cd | Organocadmium Reaction | 1-(5-Ethylthiophen-3-yl)ethan-1-one |

| (C₆H₅)₂CuLi | Gilman Reagent | (5-Ethylthiophen-3-yl)(phenyl)methanone |

Cyclization Reactions Leading to Fused Heterocyclic Systems (e.g., Thienopyrimidines)

This compound is a precursor for building more complex fused heterocyclic systems, such as thienopyrimidines, which are of significant interest in medicinal chemistry. researchgate.netresearchgate.net The synthesis does not typically proceed directly from the acyl chloride but rather from a suitably functionalized thiophene derivative, which can be prepared from it.

A common pathway involves converting the 3-carbonyl chloride group into a 3-carboxylate or 3-carboxamide and introducing an amino group at the adjacent 2-position of the thiophene ring. ekb.eg For instance, an ethyl 2-amino-5-ethylthiophene-3-carboxylate is a key synthon. ekb.eg This molecule contains the necessary vicinal amino and ester groups that can undergo cyclocondensation with various one-carbon reagents. ekb.eg

For example, reacting ethyl 2-amino-5-ethylthiophene-3-carboxylate with formamide (B127407) can lead to the formation of a thieno[2,3-d]pyrimidine-4-one. ekb.eg Similarly, reaction with isothiocyanates can yield thiourea (B124793) derivatives that cyclize in the presence of a base to form 2-thioxothieno[2,3-d]pyrimidinones. ekb.eg These reactions demonstrate how the functional handle provided by the carbonyl group at the 3-position is crucial for the subsequent construction of an adjacent pyrimidine (B1678525) ring.

Electrophilic Aromatic Substitution Patterning in Substituted Thiophenes

The thiophene ring is more reactive towards electrophilic aromatic substitution than benzene due to the electron-donating nature of the sulfur atom, which helps stabilize the intermediate carbocation (the sigma complex). nih.gove-bookshelf.de Substitution occurs preferentially at the α-positions (C2 and C5) over the β-positions (C3 and C4). pearson.comresearchgate.net

In this compound, the ring already bears two substituents whose directing effects must be considered:

5-Ethyl Group: An alkyl group is an activating, ortho, para-director. In the thiophene ring, this means it directs incoming electrophiles to the adjacent C4 (ortho) and the C2 (para) positions.

3-Carbonyl Chloride Group: An acyl group is a deactivating, meta-director. It withdraws electron density from the ring, making substitution more difficult, and directs incoming electrophiles to the C5 position.

The outcome of an electrophilic substitution reaction on this molecule is a result of the interplay between these two groups. The powerful activating effect of the ethyl group at the C5 position strongly directs substitution to the vacant α-position (C2). The deactivating effect of the carbonyl group at C3 further disfavors substitution at the C2 and C4 positions. However, the inherent preference of the thiophene ring for α-substitution, combined with the directing effect of the C5-ethyl group, makes the C2 position the most probable site for electrophilic attack.

Reductive Transformations of Carbonyl and Thiophene Moieties

The functional groups on this compound can undergo various reductive transformations.

Reduction of the Carbonyl Group:

To an Alcohol: The acyl chloride can be reduced to the corresponding primary alcohol, (5-ethylthiophen-3-yl)methanol. This is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄). The reaction must be carried out carefully due to the high reactivity of both the acyl chloride and the hydride reagent.

To a Methylene Group: The carbonyl group of a thienyl ketone derived from the acyl chloride can be fully reduced to a methylene group (-CH₂-). Classic methods for this transformation include the Clemmensen reduction (using zinc amalgam and HCl) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). This converts a 3-acylthiophene into a 3-alkylthiophene.

Reduction of the Thiophene Ring:

The aromatic thiophene ring is generally resistant to reduction. Catalytic hydrogenation under standard conditions (e.g., H₂/Pd-C) that would reduce a simple double bond will typically leave the thiophene ring intact. However, under more forcing conditions or with specific catalysts like Raney Nickel, desulfurization can occur, leading to the cleavage of the ring and the formation of a saturated aliphatic chain. vdoc.pub For example, reductive desulfurization of 5-ethylthiophene-3-carboxylic acid (derived from the acyl chloride) with Raney Nickel would lead to the formation of 3-methylheptanoic acid.

Advanced Spectroscopic and Diffraction Based Characterization in Research on 5 Ethylthiophene 3 Carbonyl Chloride Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and Two-Dimensional Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including derivatives of 5-Ethylthiophene-3-carbonyl chloride. ethz.ch Through the analysis of ¹H and ¹³C NMR spectra, researchers can determine the precise connectivity of atoms within a molecule.

¹H NMR spectroscopy provides information about the chemical environment of protons. For a typical 5-ethylthiophene-3-carbonyl derivative, the aromatic protons on the thiophene (B33073) ring will appear as distinct signals, with their chemical shifts and coupling constants revealing their relative positions. The ethyl group will exhibit a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons, confirming its presence and attachment to the thiophene ring.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. beilstein-journals.org Each unique carbon atom in the molecule gives a distinct signal, allowing for the identification of the carbonyl carbon, the carbons of the thiophene ring, and the carbons of the ethyl group.

Two-dimensional (2D) NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing complex structural relationships. numberanalytics.comyoutube.com

COSY spectra reveal proton-proton couplings, helping to trace the connectivity of adjacent protons, for instance, within the ethyl group and between neighboring protons on the thiophene ring.

HSQC correlates directly bonded proton and carbon atoms, definitively assigning the proton signals to their corresponding carbons.

HMBC shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the entire molecular framework, such as confirming the connection between the carbonyl group and the thiophene ring. numberanalytics.com

A representative table of expected ¹H and ¹³C NMR chemical shifts for a hypothetical 5-ethylthiophene-3-carboxamide derivative is presented below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H2 (thiophene) | ~7.5 | C2: ~125 |

| H4 (thiophene) | ~7.2 | C3: ~135 |

| CH₂ (ethyl) | ~2.8 (quartet) | C4: ~128 |

| CH₃ (ethyl) | ~1.3 (triplet) | C5: ~145 |

| Carbonyl C=O | - | C=O: ~165 |

| Ethyl CH₂ | - | CH₂: ~25 |

| Ethyl CH₃ | - | CH₃: ~15 |

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. uniroma1.itpressbooks.pub In the context of this compound and its derivatives, IR analysis is particularly useful for confirming the presence of the carbonyl group and monitoring its transformations during chemical reactions.

The most prominent feature in the IR spectrum of these compounds is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. libretexts.orglibretexts.org The position of this band provides clues about the nature of the carbonyl-containing functional group.

| Functional Group | Characteristic IR Absorption (cm⁻¹) | Intensity |

| Acid Chloride (C=O) | 1770-1815 | Strong |

| Amide (C=O) | 1630-1695 | Strong |

| Ester (C=O) | 1735-1750 | Strong |

| Thiophene C-H stretch | ~3100 | Medium |

| Alkyl C-H stretch | 2850-2960 | Medium-Strong |

| Thiophene C=C stretch | 1400-1500 | Medium |

The C-H stretching vibrations of the thiophene ring typically appear around 3100 cm⁻¹, while the C-H stretches of the ethyl group are observed in the 2850-2960 cm⁻¹ region. libretexts.org Vibrations associated with the thiophene ring C=C bonds are also present in the fingerprint region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound. rsc.org High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Upon ionization in the mass spectrometer, molecules of this compound and its derivatives fragment in predictable ways. The analysis of these fragmentation patterns can provide valuable structural information. libretexts.org For instance, the fragmentation of a 5-ethylthiophene-3-carbonyl derivative might involve the loss of the carbonyl group or cleavage of the ethyl substituent. researchgate.netarkat-usa.orgnih.gov

A common fragmentation pathway for carbonyl compounds is the cleavage of the bond adjacent to the carbonyl group. In the case of an amide derivative, for example, cleavage of the C-N bond is often observed. The fragmentation of the thiophene ring itself can also occur, leading to characteristic fragment ions.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. nii.ac.jp Thiophene-containing compounds typically exhibit characteristic absorption bands in the UV region due to π-π* transitions within the aromatic ring. masterorganicchemistry.com The position and intensity of these absorption maxima can be influenced by the nature and position of substituents on the thiophene ring.

For derivatives of this compound, the carbonyl group can also participate in electronic transitions, such as n-π* transitions. masterorganicchemistry.com Conjugation between the thiophene ring and the carbonyl group, as well as with other aromatic substituents, can lead to a red-shift (a shift to longer wavelengths) of the absorption bands. masterorganicchemistry.com

Some thiophene derivatives are known to exhibit fluorescence, and fluorescence emission studies can provide further information about their excited-state properties. researchgate.net The fluorescence quantum yield and lifetime are sensitive to the molecular structure and environment, making fluorescence spectroscopy a useful tool for studying the photophysical properties of these compounds. nih.gov

X-ray Crystallography for Precise Solid-State Molecular and Crystal Structure Determination

For derivatives of this compound, X-ray crystallography can confirm the planarity of the thiophene ring and the orientation of the substituents. It can also provide crucial information about the solid-state conformation, which can influence the material's physical properties.

A notable phenomenon observed in the crystal structures of some thiophene-3-carbonyl derivatives is "ring-flip disorder". researchgate.netmdpi.com This occurs when the thiophene ring can adopt two different orientations within the crystal lattice, related by a 180° rotation around the C3-carbonyl bond. mdpi.comresearchgate.net This disorder can make the refinement of the crystal structure more challenging but also provides insights into the conformational flexibility of the molecule in the solid state. researchgate.netuow.edu.au

Studies have shown that the presence or absence of ring-flip disorder can be influenced by the nature of the substituents on the thiophene ring and the intermolecular interactions present in the crystal. researchgate.netnih.gov For example, strong hydrogen bonding networks can sometimes lock the molecule into a single conformation, preventing disorder.

Conformational polymorphism, the ability of a compound to crystallize in different crystal structures with different molecular conformations, has also been studied in aroyl derivatives of thiophene. rsc.org This phenomenon highlights the influence of crystal packing forces on the molecular conformation.

Computational and Theoretical Investigations of 5 Ethylthiophene 3 Carbonyl Chloride Systems

Quantum Chemical Methodologies: Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules like 5-Ethylthiophene-3-carbonyl chloride. arxiv.org DFT methods are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy on the potential energy surface. researchgate.netresearcher.life For this, functionals like B3LYP are commonly paired with basis sets such as 6-31G(d,p) or cc-pVTZ to provide a reliable description of the molecular structure. researchgate.netiosrjournals.orguomphysics.net

The geometry optimization of this compound would yield precise bond lengths, bond angles, and dihedral angles. For the parent compound, thiophene-3-carbonyl chloride, X-ray crystallography has shown that the molecule can exhibit a "ring flip disorder," where two forms exist differing by a 180° rotation about the C(3)-C=O bond. mdpi.comresearchgate.net DFT calculations can model these conformers and determine their relative energies.

Once the geometry is optimized, DFT is used to analyze the electronic structure. This involves calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uomphysics.netmdpi.com The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The distribution of these frontier orbitals is key to understanding the molecule's reactivity. The energy difference between HOMO and LUMO, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comsemanticscholar.org

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C=C Bond Length (Thiophene Ring) | ~1.36 Å |

| C-C Bond Length (Thiophene Ring) | ~1.42 Å |

| C-S Bond Length (Thiophene Ring) | ~1.78 Å |

| C=O Bond Length | ~1.19 Å |

| C-Cl Bond Length | ~1.79 Å |

| C-S-C Bond Angle | ~92° |

| C-C-C Bond Angle (Thiophene Ring) | ~112-114° |

Note: These values are illustrative and based on typical DFT results for similar thiophene (B33073) derivatives.

Prediction of Chemical Reactivity Descriptors and Global Reactivity Indices

From the electronic structure data derived from DFT, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. mdpi.comsemanticscholar.org These indices provide a quantitative measure of the molecule's stability and reactivity.

HOMO-LUMO Gap (ΔE): A smaller gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron. mdpi.comsemanticscholar.org

Ionization Potential (IP): Approximated by the energy of the HOMO (IP ≈ -EHOMO), it measures the energy required to remove an electron.

Electron Affinity (EA): Approximated by the energy of the LUMO (EA ≈ -ELUMO), it indicates the energy released when an electron is added.

Chemical Hardness (η): Calculated as (IP - EA) / 2, it measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are generally harder and less reactive. semanticscholar.org

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates a molecule's polarizability and reactivity. Soft molecules are typically more reactive. semanticscholar.org

Electrophilicity Index (ω): This index, calculated from the chemical potential and hardness, quantifies the ability of a molecule to accept electrons. Thiophene derivatives with electron-withdrawing groups tend to have higher electrophilicity indices. researchgate.netrdd.edu.iq

By calculating these descriptors, one can predict how this compound will behave in different chemical environments, for instance, identifying it as an electrophile in reactions. The carbonyl chloride group is strongly electron-withdrawing, suggesting the molecule will have a significant electrophilicity index.

Table 2: Calculated Global Reactivity Indices for Thiophene Derivatives (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Gap (eV) | Hardness (η) | Electrophilicity (ω) |

|---|---|---|---|---|---|

| Thiophene | -6.56 | -0.36 | 6.20 | 3.10 | 1.15 |

| 3-Chlorothiophene | -6.70 | -0.85 | 5.85 | 2.93 | 1.65 |

| 3-Thiophenecarboxaldehyde | -7.10 | -1.50 | 5.60 | 2.80 | 2.20 |

| This compound (Predicted Trend) | Lower | Lower | Smaller | Lower | Higher |

Note: This table presents data for related compounds to illustrate trends. Specific values for the target molecule would require dedicated DFT calculations. jchps.com

Mechanistic Elucidation of Organic Reactions Involving Thiophene Carbonyl Chlorides

DFT is an invaluable tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as nucleophilic acyl substitution, computational studies can map out the entire reaction pathway. nih.gov This involves identifying and calculating the energies of reactants, products, any intermediates, and, crucially, the transition states (TS) that connect them. nih.gov

The transition state is the highest energy point along the reaction coordinate, and its energy relative to the reactants determines the activation energy of the reaction. A lower activation energy corresponds to a faster reaction rate. For example, in the reaction of this compound with an amine to form an amide, DFT can model the formation of the tetrahedral intermediate and the subsequent elimination of the chloride ion. acs.org Calculations can confirm whether the mechanism is concerted or stepwise and reveal the detailed geometry of the transition state structure. nih.govacs.org This level of detail provides insights that are often difficult or impossible to obtain through experimental means alone.

Theoretical Vibrational Studies and Spectroscopic Predictions

Computational methods can predict various types of spectra, including infrared (IR), Raman, and UV-Visible spectra. Following a geometry optimization, a frequency calculation is performed. mdpi.com This calculation not only confirms that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also provides the vibrational frequencies and intensities that constitute the theoretical IR and Raman spectra. iosrjournals.orgnih.gov

These predicted spectra can be compared directly with experimental data to confirm the identity and structure of a synthesized compound. mdpi.com Specific vibrational modes can be assigned to particular bond stretches, bends, and torsions within the this compound molecule. For instance, characteristic frequencies for the C=O stretch of the acyl chloride, C-S stretches within the thiophene ring, and C-H vibrations of the ethyl group can be precisely identified. iosrjournals.orgjchps.com Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy. jchps.com

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Region |

|---|---|---|

| C-H Stretch (Aromatic) | 3100-3000 | Strong |

| C-H Stretch (Aliphatic) | 3000-2850 | Strong |

| C=O Stretch (Acyl Chloride) | ~1780 | Very Strong |

| C=C Stretch (Thiophene Ring) | 1600-1500 | Medium-Weak |

| C-C Stretch (Thiophene Ring) | 1450-1350 | Medium |

| C-S Stretch (Thiophene Ring) | 850-650 | Medium-Weak |

Note: These are characteristic regions for the specified functional groups based on DFT studies of similar molecules. iosrjournals.orgjchps.com

Computational Approaches to Structure-Activity Relationship (SAR) Derivations in Thiophene Chemistry

In medicinal chemistry, understanding the relationship between a molecule's structure and its biological activity (SAR) is crucial for drug design. nih.gov Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are used to build mathematical models that correlate chemical structure with activity. nih.govbenthamdirect.com

For a series of thiophene derivatives, including this compound, a QSAR study would involve calculating a wide range of molecular descriptors for each compound. These descriptors can be electronic (e.g., dipole moment, orbital energies), steric (e.g., molecular volume), or topological. nih.govresearchgate.net Statistical methods are then used to create an equation that links these descriptors to experimentally measured biological activity (e.g., anti-inflammatory or antimicrobial potency). nih.govrsc.org

Such models can reveal which properties are most important for a desired biological effect. For instance, a QSAR study might show that the anti-inflammatory activity of certain thiophene analogs is strongly influenced by electronic properties like the energy of the LUMO and the dipole moment. nih.gov This knowledge allows chemists to rationally design new, more potent compounds by modifying the structure to optimize these key descriptors. nih.gov

Interplay Between Computational and Experimental Studies in Catalytic Organic Synthesis

The synthesis of complex molecules like substituted thiophenes often relies on catalysis. organic-chemistry.org The synergy between computational modeling and experimental work is particularly powerful in this field. acs.org DFT calculations can be used to investigate the mechanisms of catalytic cycles, for example, in palladium-catalyzed cross-coupling reactions used to functionalize the thiophene ring. researchgate.net

Computational studies can:

Predict Reactivity and Selectivity: By calculating the activation energies for different possible reaction pathways, chemists can predict which product is likely to form, guiding the choice of catalyst and reaction conditions. researchgate.net

Explain Experimental Observations: When unexpected results are obtained in the lab, computational modeling can provide a plausible mechanistic explanation.

Design Better Catalysts: By understanding the electronic and steric factors that influence a catalyst's performance, new and improved catalysts can be designed in silico before being synthesized and tested.

For instance, a combined computational and experimental study on the catalytic C-H functionalization of thiophenes could use DFT to model the reaction mechanism, predicting that metalation should occur at a specific position on the ring. researchgate.net This prediction can then be verified experimentally, and the experimental results can be used to refine the computational model, leading to a deeper and more accurate understanding of the catalytic system. researchgate.netresearchgate.net

Strategic Applications in Contemporary Organic Synthesis and Materials Science Research

Role as Building Blocks for Complex Heterocyclic Structures in Chemical Research

5-Ethylthiophene-3-carbonyl chloride is a valuable electrophilic reagent for constructing a wide array of complex heterocyclic structures. The carbonyl chloride group provides a reactive site for nucleophilic acyl substitution, enabling the facile introduction of the 5-ethylthiophene moiety into larger molecular frameworks. This reactivity is fundamental to the synthesis of novel compounds with potential applications in pharmaceuticals and materials science.

The reaction of thiophene (B33073) carbonyl chlorides with various nucleophiles, such as amines, alcohols, and hydrazines, leads to the formation of amides, esters, and hydrazides, respectively. mdpi.comresearchgate.net These reactions are often the initial steps in multi-step syntheses of more complex heterocyclic systems. For instance, the condensation of thiophene derivatives with binucleophilic reagents can lead to the formation of fused heterocyclic systems, such as thieno[3,2-d]pyrimidines or thieno[3,2-c]pyridines. The ethyl group at the 5-position can influence the solubility and electronic properties of the resulting molecules, which is a key consideration in the design of new bioactive compounds and functional materials.

Recent research has demonstrated the synthesis of novel, highly functionalized thiophene heterocycles through the reaction of 2-amino thiophene derivatives with chloroacetyl chloride, showcasing the versatility of acyl chlorides in building complex structures. easychair.org While this example uses a different acyl chloride, the principle of using a reactive carbonyl chloride on a thiophene ring to build complexity is directly applicable. The synthesis of thiophene-arylamide derivatives as potential antimycobacterial agents further illustrates the utility of thiophene carbonyl precursors in creating complex, biologically active molecules through condensation reactions. nih.gov

Precursors for Functional Materials and Optoelectronic Applications (e.g., Polythiophenes, Dye-Sensitized Solar Cells)

Thiophene-based polymers, particularly poly(3-alkylthiophene)s (P3ATs), are a cornerstone of organic electronics due to their excellent charge-transport properties and environmental stability. This compound can serve as a precursor for monomers used in the synthesis of these conductive polymers. Although direct polymerization from the carbonyl chloride is not typical, it can be readily converted into other functional groups suitable for polymerization, such as esters or other derivatives that can be polymerized via methods like chemical oxidative coupling. nih.govnih.gov

The properties of polythiophenes can be finely tuned by modifying the substituents on the thiophene ring. nih.govrsc.org An ethyl group at the 5-position (or more commonly the 3-position for solubility in P3ATs) enhances the solubility of the resulting polymer in organic solvents, which is crucial for solution-based processing techniques used in the fabrication of electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

In the realm of solar energy, thiophene derivatives are extensively used as components in dye-sensitized solar cells (DSSCs). mdpi.comnih.govresearchgate.net They can be part of the sensitizing dye, acting as a π-conjugated bridge to facilitate electron transfer from the donor to the acceptor part of the dye molecule. The ethylthiophene moiety, derived from precursors like this compound, can be incorporated into these dyes to modulate their photophysical and electrochemical properties, such as their absorption spectrum and energy levels (HOMO/LUMO), which are critical for efficient solar cell performance. mdpi.comolemiss.edu

| Application Area | Role of Thiophene Derivative | Key Properties Influenced |

| Organic Electronics | Monomer for Polythiophenes | Solubility, Charge Transport |

| Organic Photovoltaics | Component of Donor Polymer | Processability, Efficiency |

| Dye-Sensitized Solar Cells | π-Conjugated Bridge in Dyes | Absorption Spectrum, Energy Levels |

Intermediates in the Research and Development of Agrochemical Scaffolds and Insecticides

Thiophene carbonyl chlorides are important intermediates in the synthesis of agrochemicals, including insecticides and nematicides. google.com For example, thiophene-2-carbonyl chloride is a key raw material for the nematicide tioxazafen. acs.orgresearchgate.net This highlights the established role of this class of compounds in the agrochemical industry.

By analogy, this compound serves as a valuable building block for new agrochemical scaffolds. The thiophene ring is a known pharmacophore in various biologically active molecules, and its derivatives are explored for their insecticidal properties. The acyl chloride functionality allows for the convenient attachment of the 5-ethylthiophene core to other molecular fragments, enabling the synthesis of a diverse library of candidate compounds for screening. For instance, reaction with various amines can produce a range of thiophene-3-carboxamides, a structural motif found in some biologically active compounds. uni.luambeed.com

The development of new insecticides often involves the synthesis and evaluation of numerous derivatives to optimize activity and safety. The accessibility and reactivity of this compound make it an attractive starting material for such research programs. beilstein-journals.org Recently, new thiophene-isoquinolinone hybrids have been synthesized and shown to have significant larvicidal effectiveness, demonstrating the potential of thiophene-based structures in developing new insecticides. nih.gov

Catalytic Applications of Thiophene-Derived Ligands and Metal Complexes in Organic Transformations

Thiophene derivatives can be elaborated into ligands for transition metal catalysis. The sulfur atom in the thiophene ring can coordinate to metal centers, and the ring can be functionalized to create multidentate ligands with specific steric and electronic properties. This compound can be a starting point for the synthesis of such ligands.

For example, the carbonyl chloride can be converted into an amide, ester, or ketone, which can then be further modified to include other coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes (NHCs). These thiophene-based ligands can then be complexed with metals like palladium, nickel, or cobalt. mdpi.comnih.gov

Such metal complexes have potential applications in a variety of organic transformations, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental tools in modern organic synthesis. The electronic properties of the thiophene ring, influenced by the ethyl substituent, can modulate the reactivity and selectivity of the metal catalyst. While direct examples involving this compound are specific to proprietary research, the general principle of using functionalized thiophenes to create ligands is well-established in the chemical literature. nih.gov

| Ligand Type | Potential Synthesis from this compound | Metal Complex Example | Potential Catalytic Application |

| Thiophene-phosphine | Conversion of carbonyl to phosphine-containing group | Palladium(II) complexes | Cross-coupling reactions |

| Thiophene-NHC | Multi-step synthesis to form NHC precursor | Palladium(II) complexes nih.gov | C-C bond formation |

| Thiophene-carboxylate | Hydrolysis to carboxylic acid for coordination | Manganese, Cobalt, Nickel complexes mdpi.com | Oxidation reactions |

Design and Synthesis of Enzyme Inhibitors and Bioactive Molecules for Preclinical Research

The thiophene scaffold is a common feature in many bioactive molecules and enzyme inhibitors due to its ability to participate in various biological interactions. This compound provides a reactive handle to incorporate the 5-ethylthiophene moiety into potential drug candidates.

The synthesis of thiophene-arylamide derivatives as inhibitors of the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis, demonstrates the power of this approach. nih.gov In these molecules, the thiophene ring binds within the active site of the enzyme, and the amide linkage, formed from a carbonyl precursor, connects to other parts of the molecule that establish further interactions. nih.gov

Similarly, thiophene carboxamide derivatives have been investigated as anticancer agents. mdpi.commdpi.com The synthesis of these compounds often involves the reaction of a thiophene carboxylic acid or its corresponding acyl chloride with various anilines. The resulting carboxamides can act as biomimetics of known anticancer agents, such as combretastatin (B1194345) A-4, by targeting tubulin polymerization. mdpi.com The ethyl group in this compound can be used to probe steric and hydrophobic interactions within the enzyme's binding pocket, potentially leading to improved potency and selectivity.

| Compound Class | Biological Target | Synthetic Linkage |

| Thiophene-arylamides | DprE1 (Antitubercular) | Amide |

| Thiophene carboxamides | Tubulin (Anticancer) | Amide |

| Thiophene derivatives | Various kinases, receptors | Amide, Ester, etc. |

Advanced Derivative Synthesis and Structural Modifications Based on 5 Ethylthiophene 3 Carbonyl Chloride

Exploration of Thiophene-Based Azo Scaffolds and Related Chromophores for Optical Applications

The synthesis of thiophene-based azo dyes is a significant area of research, as these compounds are known for their vibrant colors and good dyeing properties, particularly for synthetic fibers like polyester. espublisher.comscispace.com While 5-Ethylthiophene-3-carbonyl chloride is not a direct precursor for azo dye formation—a process that typically requires the diazotization of an aromatic amine—it can be chemically converted into the necessary intermediate. nih.govunb.ca

A viable synthetic pathway involves the transformation of the carbonyl chloride group into an amine. This can be accomplished by first hydrolyzing the this compound to its corresponding carboxylic acid. Subsequently, the carboxylic acid can undergo a Curtius, Schmidt, or Hofmann rearrangement to yield 3-amino-5-ethylthiophene. This amino-thiophene derivative can then be diazotized using sodium nitrite (B80452) in an acidic medium and coupled with various electron-rich aromatic compounds (couplers), such as phenols or anilines, to produce a diverse range of azo dyes. researchgate.netiipseries.org The substitution pattern, including the ethyl group at the 5-position of the thiophene (B33073) ring, is expected to influence the final chromophore's electronic properties and, consequently, its color and fastness.

Alternatively, this compound can be employed to modify existing chromophores. By reacting the acyl chloride with a nucleophilic functional group (e.g., -OH or -NH2) already present on a pre-synthesized azo dye, the 5-ethylthiophene-3-carbonyl moiety can be introduced as a substituent. researchgate.netnih.gov This modification can alter the molecule's conjugation, steric profile, and electronic distribution, providing a method to fine-tune its optical properties, such as absorption wavelength and molar absorptivity.

| Strategy | Description | Key Reactants | Potential Outcome |

|---|---|---|---|

| De Novo Synthesis | Conversion of the carbonyl chloride to an amino group, followed by diazotization and azo coupling. | 1. 5-Ethylthiophene-3-carboxylic acid 2. Diazotizing agent (e.g., NaNO2/HCl) 3. Coupling component (e.g., N,N-dimethylaniline) | Novel azo dyes with the 5-ethylthiophene core integrated into the chromophore. |

| Post-Synthesis Modification | Acylation of an existing azo dye that contains a nucleophilic group (e.g., -NH2, -OH) with this compound. | 1. This compound 2. Azo dye with a reactive site | Modified azo dyes with altered optical and solubility properties. |

Development of Thiophene-Sulfonamide Derivatives for Antimicrobial Research

The strategic combination of different pharmacophores into a single molecule is a well-established approach in medicinal chemistry to develop new therapeutic agents. Both thiophene and sulfonamide moieties are present in numerous biologically active compounds. The synthesis of hybrid molecules incorporating both scaffolds from this compound is a direct process.

The primary synthetic route involves the nucleophilic acyl substitution reaction between this compound and an aminosulfonamide (e.g., sulfanilamide) or a primary/secondary sulfonamide. ncert.nic.in The nitrogen atom of the sulfonamide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride and displacing the chloride ion. This reaction forms a stable amide bond, covalently linking the 5-ethylthiophene-3-carbonyl core to the sulfonamide moiety.

Derivatives of thiophene are known to exhibit a broad spectrum of antimicrobial activities against various pathogens, including drug-resistant strains. frontiersin.orgnih.govresearchgate.netresearchgate.net The incorporation of the sulfonamide group, a classic antibacterial pharmacophore, is hypothesized to enhance or create synergistic antimicrobial effects. Research on related thiophene derivatives has demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.govdntb.gov.ua

| Compound Class | Synthetic Precursors | Potential Microbial Targets | Reported Activity of Analogues |

|---|---|---|---|

| N-(Sulfonamidophenyl)-5-ethylthiophene-3-carboxamide | This compound + Aminosulfonamide | Gram-positive bacteria (e.g., S. aureus) Gram-negative bacteria (e.g., E. coli) | Thiophene derivatives show MIC values ranging from 4 to >64 mg/L against resistant bacteria. frontiersin.org |

| 5-Ethylthiophene-3-carbonyl sulfonamide | This compound + Sulfonamide | Fungal pathogens (e.g., C. albicans) | Related structures have shown inhibitory activity against various fungi. nih.gov |

Synthesis of Spirocyclic and Fused-Ring Systems Incorporating Thiophene Moieties

This compound is an excellent starting point for constructing more complex, three-dimensional heterocyclic architectures such as spirocyclic and fused-ring systems. These scaffolds are of great interest in drug discovery due to their structural rigidity and novel chemical space.

One effective method for synthesizing spirocyclic systems is the 1,3-dipolar cycloaddition reaction. A plausible route begins with the conversion of this compound into an N-substituted amide using an amino acid, for example, phenylalanine. The resulting intermediate can then be used to generate an azomethine ylide through condensation with an aldehyde (e.g., isatin). This transient 1,3-dipole can be trapped in situ by a dipolarophile, such as an activated alkene, to yield a highly substituted spiropyrrolidine ring system attached to the thiophene core. orientjchem.orgnih.gov This strategy allows for the creation of multiple stereocenters with high regioselectivity.

For the synthesis of fused-ring systems, intramolecular cyclization strategies are paramount. The carbonyl chloride can be reacted with a binucleophilic reagent, where one nucleophile forms an amide bond and the second participates in a subsequent ring-closing reaction. For instance, reaction with an ortho-phenylenediamine could, after initial amide formation, undergo acid-catalyzed cyclization to form a fused thieno-benzimidazole system. Similarly, reaction with a molecule containing an active methylene (B1212753) group can be followed by a base-catalyzed intramolecular condensation (e.g., Dieckmann condensation or Thorpe-Ziegler reaction) to construct a new ring fused to the thiophene core, such as a thieno[3,2-b]pyridine. nih.govmdpi.com

| System Type | Synthetic Strategy | Key Intermediate | Resulting Scaffold |

|---|---|---|---|

| Spirocyclic | 1,3-Dipolar Cycloaddition | Azomethine ylide derived from a thiophene-amide | Spiro[thiophene-pyrrolidine] derivatives |

| Fused-Ring | Intramolecular Acylation/Condensation | Thiophene-amide with a pendant nucleophile | Thieno[3,2-b]pyridines, Thieno-benzimidazoles |

Diversification via Introduction of Various Substituents for Structure-Activity Exploration

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. The reactivity of the carbonyl chloride group in this compound makes it an ideal handle for creating a diverse library of derivatives for SAR exploration.

Introduction of Nitrogenous Groups: The most straightforward diversification is the amidation of the carbonyl chloride with a wide range of primary and secondary amines. This reaction generates a library of 5-ethylthiophene-3-carboxamides. nih.govontosight.aimdpi.com By systematically varying the N-substituent—from simple alkyl chains to complex aromatic and heterocyclic moieties—one can probe the steric and electronic requirements of a biological target. nih.govpensoft.netresearchgate.net Studies on analogous thiophene carboxamides have shown that even minor modifications to the N-substituent can drastically alter biological activity, such as inhibitory potency against enzymes like c-Jun N-terminal kinase (JNK) or anticancer effects. nih.govnih.govresearchgate.net

| Modification Site | Substituent Type | Synthetic Method | Observed Effect in Analogues |

|---|---|---|---|

| Carbonyl Group | Nitrogenous Groups (Amides) | Reaction with various amines | Modulates potency and selectivity for biological targets (e.g., kinases, microbial enzymes). frontiersin.orgnih.gov |

| Peripheral Aryl Ring | Halogens (F, Cl, Br) | Amidation with halo-anilines/amines | Fine-tunes binding affinity; mono- and di-fluoro/chloro substitutions are often well-tolerated or beneficial. nih.gov |

| Thiophene Ring | Halogens (Cl, Br) | Direct halogenation of precursor | Often enhances antimicrobial activity. nih.govorientjchem.org |

Future Research Directions and Emerging Paradigms in Thiophene Carbonyl Chloride Chemistry

Innovation in Green and Sustainable Synthetic Methodologies for Thiophene (B33073) Carbonyl Chlorides

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For thiophene carbonyl chlorides, this involves a multi-faceted approach aimed at reducing waste, minimizing the use of hazardous materials, and improving energy efficiency.

Key Research Thrusts:

Alternative Chlorinating Agents: Traditional methods for converting carboxylic acids to acyl chlorides often employ reagents like thionyl chloride or oxalyl chloride, which generate corrosive and hazardous byproducts. Future research will likely focus on developing solid-supported or polymer-bound chlorinating agents that can be easily recovered and recycled. Another avenue is the exploration of catalytic methods that utilize greener sources of chlorine.

Solvent-Free and Alternative Solvent Systems: A significant portion of chemical waste is generated from solvents. Research into solvent-free reaction conditions, such as ball milling and other mechanochemical methods, is gaining traction. researchgate.net Additionally, the use of greener solvents like ionic liquids, supercritical fluids, or water-based systems for the synthesis of thiophene precursors is an active area of investigation. researchgate.net For instance, the Gewald reaction, a common route to substituted thiophenes, has been adapted to run in eco-friendly solvents like polyethylene (B3416737) glycol (PEG). researchgate.net

Energy-Efficient Synthesis: Microwave-assisted and ultrasound-assisted organic synthesis are emerging as powerful tools to accelerate reaction rates, improve yields, and reduce energy consumption. researchgate.net These techniques could be applied to various steps in the synthesis of 5-Ethylthiophene-3-carbonyl chloride, from the formation of the thiophene ring to the final chlorination step.

Catalytic Approaches: The development of novel catalysts, both homogeneous and heterogeneous, can lead to more selective and efficient syntheses. nih.gov For thiophene synthesis, metal-catalyzed cross-coupling reactions and cyclization reactions are well-established. bohrium.com Future work will likely focus on replacing precious metal catalysts with more abundant and less toxic alternatives, such as iron or copper. wordpress.com

A comparative table of traditional versus emerging green synthetic approaches is presented below.

| Feature | Traditional Methods | Emerging Green Methodologies |

| Chlorinating Agent | Thionyl chloride, Oxalyl chloride | Solid-supported reagents, Catalytic chlorination |

| Solvents | Halogenated hydrocarbons | Solvent-free, Water, Ionic liquids, Supercritical fluids |

| Energy Input | Conventional heating | Microwave, Ultrasound |

| Catalysis | Stoichiometric reagents | Recyclable catalysts, Biocatalysis |

| Waste Generation | High | Minimized |

High-Throughput Screening and Combinatorial Chemistry Approaches in Thiophene Derivative Synthesis

The demand for novel molecules with specific biological or material properties has driven the development of high-throughput screening (HTS) and combinatorial chemistry. These approaches enable the rapid synthesis and evaluation of large libraries of compounds, significantly accelerating the discovery process.

In the context of this compound, its reactive acyl chloride functionality makes it an ideal building block for creating diverse libraries of thiophene derivatives. By reacting it with a wide array of nucleophiles (e.g., amines, alcohols, thiols), a vast chemical space can be explored.

Methodological Advancements:

Solid-Phase and Solution-Phase Parallel Synthesis: Combinatorial libraries of thiophene derivatives can be synthesized using either solid-phase techniques, where the growing molecule is attached to a resin, or in parallel in multi-well plates. nih.gov

Automated Synthesis Platforms: The integration of robotics and automated liquid handlers allows for the precise and rapid execution of multiple reactions simultaneously, which is essential for generating large compound libraries. nih.gov

Miniaturization and Microfluidics: Performing reactions on a microscale using microfluidic devices, or "lab-on-a-chip" technology, reduces the consumption of reagents and solvents, and allows for precise control over reaction conditions.

The application of these techniques can lead to the discovery of new thiophene-based compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. acs.orgresearchgate.net

Development of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

A deeper understanding of reaction kinetics and mechanisms is crucial for optimizing synthetic processes. The development of advanced spectroscopic probes that can monitor reactions in real-time provides invaluable insights.

For the synthesis of this compound and its derivatives, in-situ monitoring can help to:

Determine the optimal reaction time and temperature.

Identify the formation of intermediates and byproducts.

Ensure complete conversion of starting materials.

Emerging Spectroscopic Techniques:

Fiber-Optic Near-Infrared (NIR) Spectroscopy: NIR spectroscopy is well-suited for in-line monitoring of reactions in solution and even in opaque mixtures. academie-sciences.fracademie-sciences.fr Fiber-optic probes can be directly inserted into the reaction vessel, providing continuous data on the concentration of reactants and products. academie-sciences.fr

In-situ Infrared (IR) and Raman Spectroscopy: These techniques provide detailed structural information about the molecules present in the reaction mixture, allowing for the tracking of specific functional groups. For example, the disappearance of the carboxylic acid C=O stretch and the appearance of the acyl chloride C=O stretch can be monitored in real-time during the chlorination step.

Process Analytical Technology (PAT): The integration of real-time spectroscopic monitoring with automated process control systems is a key aspect of PAT. This allows for dynamic adjustments to reaction parameters to maintain optimal conditions and ensure consistent product quality.

The data below illustrates the type of information that can be obtained from real-time monitoring of a hypothetical reaction.

| Time (minutes) | Reactant A (%) | Product B (%) | Intermediate C (%) |

| 0 | 100 | 0 | 0 |

| 10 | 75 | 20 | 5 |

| 20 | 50 | 45 | 5 |

| 30 | 25 | 70 | 5 |

| 40 | 5 | 90 | 5 |

| 50 | <1 | >99 | <1 |

Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Property Estimation in Thiophene Chemistry

The confluence of large chemical datasets and advancements in machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis and discovery. nih.govmit.edujetir.org These computational tools can predict reaction outcomes, suggest optimal synthetic routes, and estimate the properties of novel molecules before they are even synthesized.

Applications in Thiophene Chemistry:

Retrosynthetic Analysis: AI-powered tools can analyze a target molecule like a derivative of this compound and propose a step-by-step synthetic pathway, drawing from a vast database of known chemical reactions. rsc.org